molecular formula C15H22N2O3 B7438926 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide

2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide

Cat. No. B7438926
M. Wt: 278.35 g/mol
InChI Key: PYFGYPLWMQJALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide, also known as HMA-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. HMA-1 belongs to the class of compounds known as piperidines, which have been shown to have a range of pharmacological activities.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide as an anti-inflammatory agent is thought to involve inhibition of the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide have been studied in vitro and in vivo. In vitro studies have shown that 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide inhibits the production of pro-inflammatory cytokines and reduces the activity of acetylcholinesterase. In vivo studies have shown that 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has anti-inflammatory activity and improves cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide in lab experiments include its high yield and purity, as well as its well-characterized mechanism of action. However, the limitations of using 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for research on 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide. One potential area of research is the development of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide and to determine its potential as a therapeutic agent for other diseases and conditions.

Synthesis Methods

The synthesis of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide involves the reaction of 4-hydroxy-2-methylphenol with N-(1-methylpiperidin-4-yl)chloroacetamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide in high yield and purity.

Scientific Research Applications

2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has been the subject of scientific research due to its potential therapeutic benefits. Specifically, 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has been shown to have activity as an anti-inflammatory agent, as well as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11-9-13(18)4-3-12(11)10-15(19)16-20-14-5-7-17(2)8-6-14/h3-4,9,14,18H,5-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFGYPLWMQJALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CC(=O)NOC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide

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